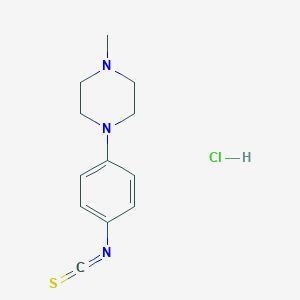
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isothiocyanate group in the compound imparts unique chemical properties, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-methylpiperazine with 4-isothiocyanatophenyl derivatives. One common method includes the use of phenyl isothiocyanate and the corresponding amines in the presence of a solvent like dimethylbenzene . The reaction is carried out under mild conditions, often under nitrogen protection to prevent oxidation.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene or its derivatives . more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur . This method is not only more environmentally friendly but also offers high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Addition Reactions: Electrophiles like halogens and acids are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while addition reactions with halogens can produce halogenated isothiocyanates .
Applications De Recherche Scientifique
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the interaction of the isothiocyanate group with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Isothiocyanatophenyl)(3-methylphenyl)amine: Another isothiocyanate compound with similar chemical properties.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Known for their smectogenic properties and used in liquid crystal research.
Uniqueness
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is unique due to its specific structure, which combines the isothiocyanate group with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16ClN3S |
|---|---|
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
1-(4-isothiocyanatophenyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)13-10-16;/h2-5H,6-9H2,1H3;1H |
Clé InChI |
BUOIXODWKXUEBC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)N=C=S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


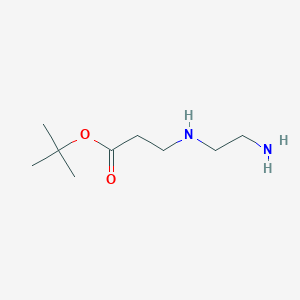
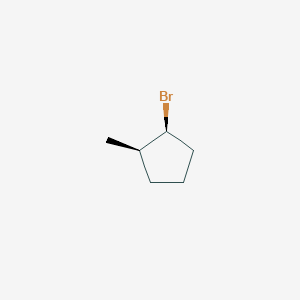




![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
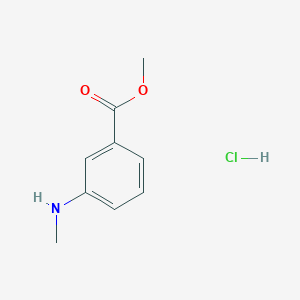
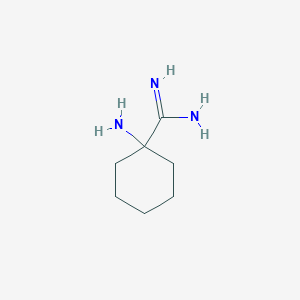
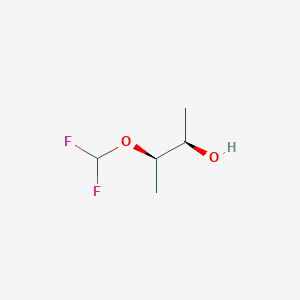
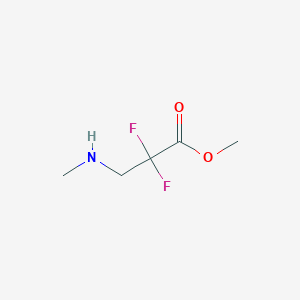
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

